molecular formula C17H21OP B14513039 Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane CAS No. 62738-57-2

Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane

Cat. No.: B14513039
CAS No.: 62738-57-2
M. Wt: 272.32 g/mol
InChI Key: QMFSAHRCZMGOIY-UHFFFAOYSA-N
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Description

Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to a phenyl group, a 1-phenylethyl group, a propyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate organic reagents. One common method is the reaction of phenylmagnesium bromide with phosphorus trichloride, followed by the addition of 1-phenylethylmagnesium bromide and propylmagnesium bromide. The final step involves oxidation with an oxidizing agent such as hydrogen peroxide to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl, 1-phenylethyl, and propyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphine hydroxides.

    Substitution: Formation of various substituted phosphines.

Scientific Research Applications

Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the phenyl and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups.

    Diphenylphosphine oxide: Contains two phenyl groups and an oxo group.

    Phenylphosphine: A simpler compound with one phenyl group.

Uniqueness

Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is unique due to its combination of phenyl, 1-phenylethyl, and propyl groups, along with the oxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62738-57-2

Molecular Formula

C17H21OP

Molecular Weight

272.32 g/mol

IUPAC Name

1-[phenyl(propyl)phosphoryl]ethylbenzene

InChI

InChI=1S/C17H21OP/c1-3-14-19(18,17-12-8-5-9-13-17)15(2)16-10-6-4-7-11-16/h4-13,15H,3,14H2,1-2H3

InChI Key

QMFSAHRCZMGOIY-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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